2-Bromospiro[fluorene-9,9'-xanthene]
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Overview
Description
2-Bromospiro[fluorene-9,9’-xanthene] is an organic compound with the molecular formula C25H15BrO It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromospiro[fluorene-9,9’-xanthene] typically involves the condensation of 2-bromofluoren-9-one with phenol under acidic conditions. This reaction forms the spiro compound through a cyclization process . The reaction conditions usually require a strong acid catalyst and elevated temperatures to facilitate the formation of the spiro linkage.
Industrial Production Methods
While specific industrial production methods for 2-Bromospiro[fluorene-9,9’-xanthene] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromospiro[fluorene-9,9’-xanthene] can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fluorene or xanthene moieties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile, while oxidation and reduction reactions can lead to changes in the functional groups present on the fluorene or xanthene rings.
Scientific Research Applications
2-Bromospiro[fluorene-9,9’-xanthene] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: Used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism by which 2-Bromospiro[fluorene-9,9’-xanthene] exerts its effects depends on the specific application. In biological systems, it may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, or van der Waals forces. These interactions can influence the function of the target molecules, leading to observable biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromofluorene: A simpler brominated fluorene derivative.
Spiro[fluorene-9,9’-xanthene]: Lacks the bromine atom but has a similar spiro structure.
2-Bromo-9H-xanthene: Another brominated xanthene derivative.
Uniqueness
2-Bromospiro[fluorene-9,9’-xanthene] is unique due to its spiro structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-bromospiro[fluorene-9,9'-xanthene] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15BrO/c26-16-13-14-18-17-7-1-2-8-19(17)25(22(18)15-16)20-9-3-5-11-23(20)27-24-12-6-4-10-21(24)25/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBDZJINQUZDFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5OC6=CC=CC=C46)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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